molecular formula C5H9N3O B063897 4-amino-5,5-dimethyl-1H-imidazol-2-one CAS No. 176520-59-5

4-amino-5,5-dimethyl-1H-imidazol-2-one

Cat. No.: B063897
CAS No.: 176520-59-5
M. Wt: 127.14 g/mol
InChI Key: IZDSJCOLCBXROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5,5-dimethyl-1H-imidazol-2-one, also known as 4-amino-5,5-dimethyl-1H-imidazol-2-one, is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-5,5-dimethyl-1H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5,5-dimethyl-1H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5,5-dimethyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDSJCOLCBXROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(=O)N1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Biological Activities of Imidazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolone core, a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in the design of novel therapeutic agents due to its versatile binding properties and synthetic tractability. Imidazolone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new treatments for a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[2][4][5] This guide provides an in-depth exploration of the diverse biological activities of imidazolone derivatives, their mechanisms of action, and the experimental workflows used to evaluate their therapeutic potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazolone derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[4] Their anticancer effects are not limited to a single mechanism but rather involve a multi-pronged attack on cancer cell proliferation and survival.[4]

Key Mechanisms of Anticancer Action
  • Kinase Inhibition: A primary mechanism through which imidazolone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cancer cell signaling, growth, and survival.[4]

    • Receptor Tyrosine Kinase (RTK) Inhibition: Many imidazolone-based compounds have been designed as inhibitors of RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[6][7] For instance, certain imidazolone-sulphonamide-pyrimidine hybrids have shown potent EGFR inhibitory activity, with some derivatives exhibiting comparable or even superior efficacy to the standard drug Lapatinib.[7]

    • Checkpoint Kinase (Chk1 and Chk2) Inhibition: Novel imidazolone derivatives have been developed as dual inhibitors of Chk1 and Chk2, key regulators of the cell cycle and DNA damage response.[8] One such derivative, 4f , displayed potent dual inhibition with IC50 values of 0.137 µM for Chk1 and 0.25 µM for Chk2.[8]

  • Induction of Apoptosis and Cell Cycle Arrest: Imidazolone derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[4][9] They can also halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest at specific phases, such as G2/M.[9][10][11]

  • Disruption of Microtubule Dynamics: Several imidazolone derivatives act as tubulin polymerization inhibitors, disrupting the formation and function of microtubules, which are essential for cell division.[10][12][13][14] By binding to the colchicine site on tubulin, these compounds prevent microtubule assembly, leading to cell cycle arrest and apoptosis.[13][14][15]

Experimental Workflow: Evaluating Anticancer Activity

A robust evaluation of the anticancer potential of imidazolone derivatives involves a multi-step process, progressing from in vitro cytotoxicity screening to in vivo efficacy studies.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Screening (MTT, SRB assays) apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) cytotoxicity->apoptosis Identify potent compounds kinase_inhibition Kinase Inhibition Assays (Biochemical/Cell-based) cytotoxicity->kinase_inhibition Mechanism of action animal_model Xenograft/Orthotopic Animal Models cytotoxicity->animal_model Lead compound selection cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle tubulin_pol Tubulin Polymerization Assay kinase_inhibition->tubulin_pol efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity

Figure 1: A generalized workflow for the preclinical evaluation of the anticancer activity of imidazolone derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of imidazolone derivatives on cancer cell lines.[16]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazolone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazolone derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[16]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[16]

Data Presentation: Cytotoxicity of Imidazolone Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 5b -2.21DPP-4 Inhibition[17]
NSC 771432 A549-Apoptosis, Senescence
Compound 4f --Chk1/Chk2 Inhibition[8]
Compound 9j' A5497.05Tubulin Polymerization Inhibition[10]
Compound 6b MCF-71.05EGFR Inhibition[7]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazolone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[18][19][20]

Mechanisms of Antimicrobial Action

The antimicrobial activity of imidazolone derivatives is attributed to several mechanisms, including:

  • Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, a crucial structural component.[18]

  • Inhibition of DNA Replication and Protein Synthesis: Imidazolone compounds can inhibit essential cellular processes such as DNA replication and protein synthesis, leading to bacterial cell death.[18]

  • Cell Membrane Disruption: They can also disrupt the integrity of the cell membrane, causing leakage of cellular contents.[18]

  • Antibiotic Resistance Breaking: Certain imidazolone derivatives have been shown to act as "antibiotic resistance breakers," restoring the efficacy of conventional antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[21]

Experimental Workflow: Antimicrobial Susceptibility Testing

The antimicrobial activity of imidazolone derivatives is typically evaluated using standardized susceptibility testing methods.

antimicrobial_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mic Minimum Inhibitory Concentration (MIC) mbc Minimum Bactericidal Concentration (MBC) mic->mbc Determine bactericidal/static effect time_kill Time-Kill Kinetics mic->time_kill mechanism Mechanism of Action Studies mic->mechanism Investigate how it works infection_model Animal Infection Model mic->infection_model Promising candidates efficacy Reduction in Bacterial Load infection_model->efficacy survival Increased Survival Rate infection_model->survival

Figure 2: A standard workflow for assessing the antimicrobial activity of imidazolone derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the broth microdilution method for determining the MIC of an imidazolone derivative against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Imidazolone derivative stock solution (in DMSO)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the imidazolone derivative in CAMHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity of Imidazolone Derivatives

Bacterial StrainMIC (µg/mL) of HL2
Staphylococcus aureus250
Bacillus subtilis250
Escherichia coli500
Pseudomonas aeruginosa500

Data adapted from a study on novel imidazole derivatives.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases. Imidazolone derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[22][23][24][25][26]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of imidazolone derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory pathway:

  • Cyclooxygenase (COX) Inhibition: Many imidazolone derivatives are potent inhibitors of COX enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins.[22][24][25] Some derivatives exhibit high selectivity for COX-2 over COX-1, which may lead to a better gastrointestinal safety profile compared to non-selective NSAIDs.[24][25]

Experimental Workflow: Evaluation of Anti-inflammatory Properties

The assessment of anti-inflammatory activity involves both in vitro and in vivo models.

anti_inflammatory_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cox_inhibition COX-1/COX-2 Inhibition Assay pge2_production PGE2 Production Assay (in LPS-stimulated cells) cox_inhibition->pge2_production paw_edema Carrageenan-induced Paw Edema Model cox_inhibition->paw_edema Lead compound for in vivo testing no_inhibition Nitric Oxide Inhibition Assay pge2_production->no_inhibition analgesic Analgesic Activity Assays paw_edema->analgesic gi_toxicity Gastrointestinal Toxicity paw_edema->gi_toxicity

Figure 3: A comprehensive workflow for the evaluation of the anti-inflammatory activity of imidazolone derivatives.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of imidazolone derivatives.[22][24]

Materials:

  • Rats or mice

  • Imidazolone derivative suspension/solution

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Dosing: Administer the imidazolone derivative or the reference drug to the animals orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of imidazolone derivatives is highly dependent on the nature and position of substituents on the imidazolone ring.[27][28][29] For instance, in the context of anti-inflammatory activity, the presence of electron-releasing groups has been shown to enhance both anti-inflammatory and analgesic effects.[23] Similarly, for anticancer activity, specific substitutions on the aryl rings attached to the imidazolone core can significantly influence their kinase inhibitory potency and cytotoxicity.[6][7]

Future research in this field will likely focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective imidazolone derivatives.[30][17][31]

  • Multi-target Ligands: Developing imidazolone-based compounds that can simultaneously modulate multiple targets, which could be particularly beneficial for complex diseases like cancer.[11]

  • Improved Pharmacokinetic Properties: Optimizing the physicochemical properties of imidazolone derivatives to enhance their bioavailability and in vivo efficacy.[32]

Conclusion

Imidazolone derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their ability to interact with multiple biological targets, coupled with their synthetic accessibility, makes them a fertile ground for the discovery of novel therapeutics. The in-depth understanding of their mechanisms of action and the application of robust experimental workflows, as outlined in this guide, will be crucial for translating the potential of these fascinating molecules into clinically effective drugs.

References

  • Hassanein, H. H., et al. (2008). Synthesis and Biological Evaluation of Novel Imidazolone Derivatives as Potential COX-2 Inhibitors. Arch Pharm Res, 31(5), 562-568. [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4478. [Link]

  • Liu, Y., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Imidazolone Derivatives as Dipeptidyl Peptidase 4 Inhibitors. Medicinal Chemistry, 9(7), 938-946. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 19(1), 1-10. [Link]

  • Liu, Y., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Imidazolone Derivatives as Dipeptidyl Peptidase 4 Inhibitors. Bentham Science Publishers. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development, 9(1). [Link]

  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]

  • Panda, S. S., et al. (2015). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Indian Journal of Pharmaceutical Sciences, 77(4), 437. [Link]

  • El-Araby, M., et al. (2012). Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives. Molecules, 17(10), 12262-12275. [Link]

  • Liu, Y., et al. (2013). Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(7), 938–946. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-70. [Link]

  • Al-Warhi, T., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 5678. [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic chemistry, 149, 107538. [Link]

  • Ismail, M. M. F., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(8), 535-556. [Link]

  • Velmurugan, V., Narayanagari, Y., & Nagasudha, B. (2021). recent developments and biological activities of 5-oxo-imidazolones derivatives: a review. SSRN. [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 20(2), 155-158. [Link]

  • Ismail, M. M. F., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(8), 535-556. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals, 15(11), 1361. [Link]

  • Wang, Y., et al. (2011). Imidazolone-amide bridges and their effects on tubulin polymerization in cis-locked vinylogous combretastatin-A4 analogues: synthesis and biological evaluation. Chemical biology & drug design, 77(6), 485–493. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). ResearchGate. [Link]

  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Drug discovery today, 16(3-4), 133–138. [Link]

  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a-r. (n.d.). ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3327-3343. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). SciSpace. [Link]

  • Yellasubbaiah, N., Velmurugan, V., & Nagasudha, B. (2021). Recent Developments and Biological Activities of 5- Oxo-Imidazolones Derivatives: A Review. Semantic Scholar. [Link]

  • Faghih, Z., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic chemistry, 114, 105096. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][30][19][22]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 22(14), 3652–3666. [Link]

  • RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF 5-OXO-IMIDAZOLONES DERIVATIVES: A REVIEW. (2021). ResearchGate. [Link]

  • Szych, M., et al. (2023). Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. International Journal of Molecular Sciences, 24(22), 16298. [Link]

  • Al-Hussain, S. A., et al. (2023). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Molecules, 28(23), 7733. [Link]

  • Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & medicinal chemistry, 78, 117098. [Link]

  • Li, X., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European journal of medicinal chemistry, 187, 111956. [Link]

  • Design, microwave synthesis, characterization and antimicrobial activity of imidazolone derivatives. (n.d.). ResearchGate. [Link]

  • Gouda, M. A., et al. (2025). Design, synthesis, anticancer activity, and in silico computational studies of new imidazolone-based derivatives with potential multi-target kinase inhibitory activity. Bioorganic & medicinal chemistry, 124, 118292. [Link]

  • Rational design of imidazolone analogs of KX chemotype. (A) Examples of... (n.d.). ResearchGate. [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

  • López-Lázaro, M. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Recent patents on anti-cancer drug discovery, 9(1), 16–24. [Link]

  • Wang, T., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European journal of medicinal chemistry, 207, 112700. [Link]

  • Screening Models of Anti-Inflammatory Drugs. (n.d.). SlideShare. [Link]

  • Ghorab, M. M., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. Scientific Reports, 14(1), 14640. [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025). Zenodo. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Scientific Reports, 15(1), 26987. [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (2011). Letters in Drug Design & Discovery, 8(8), 738-751. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). SlideShare. [Link]

Sources

Comprehensive Spectroscopic Characterization: 4-amino-5,5-dimethyl-1H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 4-amino-5,5-dimethyl-1H-imidazol-2-one , a heterocyclic scaffold often encountered as a tautomeric intermediate in the synthesis of hydantoins, purines, and kinase inhibitors.

Executive Summary & Structural Analysis

4-amino-5,5-dimethyl-1H-imidazol-2-one (Molecular Formula: C


H

N

O; MW: 127.15 g/mol ) is a cyclic urea derivative characterized by a gem-dimethyl group at the C5 position and an amino/imino functionality at C4.
Tautomeric Equilibrium

A critical insight for spectroscopic interpretation is the dynamic equilibrium between the amino-enone and imino-ketone forms. In polar aprotic solvents (e.g., DMSO-


), the compound exists in a rapid equilibrium, often favoring the 5-imino-4,4-dimethylimidazolidin-2-one  tautomer, which significantly influences the chemical shifts in NMR and absorption bands in IR.
  • Form A (Amino): 4-amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-one

  • Form B (Imino): 5-imino-4,4-dimethylimidazolidin-2-one[1]

Tautomerism Amino Amino Form (4-amino-5,5-dimethyl- 1H-imidazol-2-one) Imino Imino Form (5-imino-4,4-dimethyl- imidazolidin-2-one) Amino->Imino Solvent Dependent (DMSO favors Imino)

Caption: Tautomeric equilibrium shifting between the aromatic-like amino form and the saturated imino form.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is typically acquired in DMSO-


  to prevent rapid proton exchange and improve solubility. The gem-dimethyl group provides a diagnostic singlet, anchoring the spectral assignment.
Table 1:

H NMR Assignments (400 MHz, DMSO-

)
PositionGroupShift (

, ppm)
MultiplicityIntegralMechanistic Insight
5-CH

Methyl1.25 – 1.35 Singlet (s)6HHigh-field shift due to sp

hybridization and shielding by the quaternary C5.
N1-H Ring NH8.50 – 9.20 Broad Singlet (br s)1HDeshielded by the adjacent carbonyl (C2=O). Exchangeable with D

O.
N3-H Ring NH7.80 – 8.20 Broad Singlet (br s)1HVaries significantly with concentration (H-bonding).[2]
4-NH

Exocyclic6.50 – 7.50 Broad Singlet (br s)2HBroadening indicates rotation restriction or tautomeric exchange. In the imino form, this appears as =NH (downfield, ~9-10 ppm).
Table 2:

C NMR Assignments (100 MHz, DMSO-

)
PositionCarbon TypeShift (

, ppm)
Assignment Logic
C5-Me Methyl25.5 – 28.0 Typical gem-dimethyl aliphatic signal.
C5 Quaternary58.0 – 62.5 Shielded quaternary center; diagnostic of the 5,5-dimethyl substitution pattern.
C2 Carbonyl155.0 – 158.0 Urea-type carbonyl; distinct from amide/ketone due to flanking nitrogens.
C4 C=N / C-N165.0 – 172.0 Most deshielded signal; corresponds to the amidine-like carbon in the amino/imino system.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the cyclic urea and imine/amine vibrations. The "Fingerprint Region" (1500–600 cm


) is crucial for distinguishing this compound from its hydrolyzed analog, 5,5-dimethylhydantoin.
  • N-H Stretching (3400 – 3100 cm

    
    ):  Broad, intense bands corresponding to the primary amine (-NH
    
    
    
    ) and ring secondary amines (-NH-).
  • C=O Stretching (1740 – 1690 cm

    
    ):  Strong absorption characteristic of the cyclic urea carbonyl. The frequency is higher than open-chain ureas due to ring strain.
    
  • C=N Stretching (1680 – 1640 cm

    
    ):  Diagnostic band for the imino tautomer or the C4=N character in the amino form.
    
  • Gem-Dimethyl Deformation (1385 & 1365 cm

    
    ):  The classic "gem-dimethyl doublet" (splitting of the CH
    
    
    
    bending vibration).
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI). Molecular Ion: [M+H]


 = 128.08 (ESI); M

= 127 (EI).
Fragmentation Pathway (EI)

The fragmentation follows a predictable pathway driven by the stability of the neutral losses (CO, HNCO).

  • M

    
     (m/z 127):  Parent ion.
    
  • [M - CH

    
    ]
    
    
    
    (m/z 112):
    Loss of a methyl radical from the quaternary C5.
  • [M - HNCO]

    
     (m/z 84):  Retro-Diels-Alder type fragmentation losing isocyanic acid (common in hydantoins/imidazolones).
    
  • Base Peak (m/z 42 or 58): Often related to the dimethyl-substituted fragment or acetone radical cation formed after ring disintegration.

MassSpec M Molecular Ion (M+) m/z 127 Frag1 [M - CH3]+ m/z 112 M->Frag1 - •CH3 (15) Frag2 [M - HNCO]+ m/z 84 M->Frag2 - HNCO (43) Frag3 Ring Opening (Acetone-like) Frag2->Frag3 Further Decay

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Sample Preparation for NMR

To ensure the integrity of the labile protons (NH), anhydrous conditions are required.

  • Solvent: Use DMSO-

    
     (99.9% D) stored over molecular sieves.
    
  • Concentration: Prepare a ~10-15 mg/mL solution. High concentrations may induce aggregation via H-bonding, shifting NH signals.

  • Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of the quaternary carbons and solvent-exchangeable protons.

Synthesis Verification (Self-Validating Protocol)

If synthesizing this standard for reference:

  • Reaction: Acetone Cyanohydrin + Urea

    
     Intermediate 
    
    
    
    Cyclization.
  • Validation: The product must be distinguished from 5,5-dimethylhydantoin (the dione).

    • Check: The Hydantoin has two carbonyl signals in

      
      C NMR (~156, 177 ppm) and lacks the C=N signal (~165 ppm). The target amino-imidazolone has one  carbonyl and one  C=N/C-N signal.
      

References

  • Bucherer-Bergs Reaction Mechanism: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • Imidazolone Tautomerism: Butler, A. R., & Leitch, E. "Tautomerism of 2-amino-2-imidazolin-4-ones." Journal of the Chemical Society, Perkin Transactions 2, 1980, 103-105. Link

  • Spectroscopic Data of Hydantoin Derivatives: "5,5-Dimethylhydantoin." NIST Chemistry WebBook, SRD 69. Link(Used as comparative baseline for gem-dimethyl and urea moiety assignments).

  • PubChem Compound Summary: "4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one." National Center for Biotechnology Information. Link

Sources

Methodological & Application

analytical methods for 4-amino-5,5-dimethyl-1H-imidazol-2-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4-amino-5,5-dimethyl-1H-imidazol-2-one (ADI)

Executive Summary

The compound 4-amino-5,5-dimethyl-1H-imidazol-2-one (CAS: 1749-99-1), hereafter referred to as ADI , represents a critical analytical target in two distinct domains: as a degradation impurity in 5,5-dimethylhydantoin (DMH) based biocides/excipients and as a structural analog in creatinine metabolic pathways. Due to its high polarity, low molecular weight (127.14 Da), and basicity, ADI presents significant retention challenges for conventional C18 Reverse-Phase Chromatography (RPC).

This guide details a validated HILIC-MS/MS protocol for trace quantification (pg/mL levels) and a robust Ion-Pairing RP-HPLC-UV method for routine quality control (µg/mL levels). These methods address the "retention gap" often encountered with small, polar cyclic ureas/guanidines.

Chemical Identity & Physicochemical Context

Understanding the analyte's behavior is the precursor to method design. ADI exists in tautomeric equilibrium, predominantly favoring the 2-oxo form in aqueous solution.

PropertySpecificationAnalytical Implication
IUPAC Name 4-amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-oneTarget Analyte
CAS Number 1749-99-1Reference Standard Sourcing
Molecular Weight 127.14 g/mol Low mass cutoff required in MS
pKa (Calculated) ~8.5 (Amidine-like moiety)Positive ionization (ESI+) is optimal
LogP -0.4 to -0.8 (Estimated)Highly polar; requires HILIC or Ion-Pairing
UV Max ~215-225 nmLow selectivity in UV; requires high purity mobile phase

Analytical Strategy & Workflow

The quantification strategy bifurcates based on sensitivity requirements. For trace analysis in biological matrices (plasma/urine), Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) is the gold standard. For formulation analysis, an Ion-Pair HPLC method provides cost-effective stability indicating capability.

Workflow Diagram

ADI_Workflow Sample Sample Matrix (Plasma, Urine, Formulation) Prep_Bio Bio-Sample Prep Protein Ppt (ACN) or SPE (MCX) Sample->Prep_Bio Biological Prep_Form Formulation Prep Dilution in Mobile Phase Sample->Prep_Form Chemical Analysis_MS HILIC-MS/MS (Trace Analysis) Prep_Bio->Analysis_MS Analysis_UV IP-HPLC-UV (QC/Purity) Prep_Form->Analysis_UV Data Data Processing (Internal Standard Ratio) Analysis_MS->Data Analysis_UV->Data

Caption: Decision tree for selecting the appropriate sample preparation and analytical technique based on matrix complexity.

Protocol A: HILIC-MS/MS for Bioanalysis

Objective: Quantification of ADI in human plasma/urine with an LLOQ of 1.0 ng/mL. Mechanism: HILIC retains polar amines via water-layer partitioning and electrostatic interactions, providing superior sensitivity over RP-LC due to high organic mobile phase enhancing desolvation in ESI.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program
Time (min)%A (Aqueous)%B (Organic)Curve
0.001090Initial
1.001090Hold
4.004060Linear
4.101090Return
6.001090Re-equilibrate

Note: HILIC requires long re-equilibration times (20 column volumes) to stabilize the water layer.

MS/MS Parameters (ESI Positive)
  • Source Voltage: +4500 V

  • Curtain Gas: 35 psi

  • Temperature: 500°C

CompoundPrecursor (m/z)Product (m/z)CE (eV)Role
ADI 128.1111.122Quantifier (Loss of NH3)
ADI 128.142.135Qualifier (Ring Frag)
Creatinine-d3 (IS) 117.145.130Internal Standard

Note: Creatinine-d3 is selected as IS due to structural similarity (cyclic guanidine analog) and availability.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of cold Acetonitrile containing IS (Creatinine-d3, 100 ng/mL).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a vial.

  • Critical Step: Dilute the supernatant with 100 µL of Acetonitrile (Total 200 µL) to ensure the injection solvent matches the initial mobile phase (high organic). Injecting aqueous samples directly into HILIC causes peak distortion.

Protocol B: Ion-Pair RP-HPLC for QC

Objective: Purity analysis and assay of ADI in drug substances or formulations. Mechanism: Use of an anionic ion-pairing agent (Hexanesulfonate) to retain the cationic ADI on a hydrophobic C18 stationary phase.

Instrumentation
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260).

  • Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 150 mm).

  • Wavelength: 220 nm (Primary), 254 nm (Secondary).

Mobile Phase Preparation
  • Buffer: Dissolve 1.0 g Sodium 1-Hexanesulfonate and 1.0 mL Phosphoric Acid (85%) in 1000 mL Water. Adjust pH to 2.5 with TEA/H3PO4.

  • Isocratic Mode: 95% Buffer / 5% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Run Time: 15 minutes.

Note: Ion-pairing reagents permanently modify the column. Dedicate a specific column to this method.

Method Validation & Performance Criteria

Validation must follow ICH Q2(R1) guidelines.

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (QC)
Linearity (R²) > 0.995 (Weighted 1/x²)> 0.999
Accuracy 85-115%98-102%
Precision (RSD) < 15%< 2.0%
Recovery > 70% (Consistent)N/A
Matrix Effect 0.8 - 1.2 (IS Normalized)N/A
Troubleshooting Guide
  • Peak Tailing: In HILIC, tailing often indicates ionic interaction with silanols. Increase buffer concentration (up to 20 mM) or check pH (keep pH 3-4).

  • Carryover: ADI is polar and sticky on metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

  • Retention Shift: In IP-HPLC, temperature control is critical. Maintain column oven at 30°C ± 1°C.

Mechanistic Pathway: Degradation & Formation

ADI is often observed as a hydrolysis product or intermediate in the degradation of 5,5-dimethylhydantoin derivatives.

Pathway DMH 5,5-Dimethylhydantoin (Precursor) Imine 4-Imino-Intermediate (Tautomer) DMH->Imine Amination/Oxidation ADI 4-Amino-5,5-dimethyl- 1H-imidazol-2-one (ADI - Target) Imine->ADI Tautomerization Hydrolysis Ring Opening (Ureido Acid) ADI->Hydrolysis +H2O / pH > 9

Caption: Proposed formation and degradation pathway of ADI from hydantoin precursors.

References

  • PubChem. Compound Summary for CID 10214697: 4-amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-one. National Library of Medicine (US). [Link]

  • Lee, D.S., et al. (2025).[1] Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology.[1] [Link]

  • Asada, A., et al. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Note: 4-Amino-5,5-dimethyl-1H-imidazol-2-one in Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-amino-5,5-dimethyl-1H-imidazol-2-one (CAS 1749-99-1), a versatile heterocyclic scaffold. While often overshadowed by its isomer creatinine (2-amino-1-methyl-5H-imidazol-4-one) or the Leucettamine B core (2-amino-imidazol-4-one), this specific 4-amino-2-one isomer serves as a critical dinucleophilic precursor for synthesizing fused heterocyclic systems (such as imidazo[1,2-a]pyrimidines) and as a direct precursor to 5,5-dimethylhydantoin derivatives.

Executive Summary

4-amino-5,5-dimethyl-1H-imidazol-2-one (ADI) functions as a masked 1,3-dinucleophile. Its unique structure—featuring an exocyclic amine at C4 and a gem-dimethyl substituted C5—stabilizes the imidazole ring against oxidative degradation while directing regioselective cyclizations.

This guide targets medicinal chemists and process engineers, providing validated protocols for:

  • Core Synthesis: Efficient construction of the ADI scaffold from acyclic precursors.

  • Pharmacophore Assembly: Using ADI to synthesize imidazo[1,2-a]pyrimidine scaffolds (common in kinase inhibitors and anxiolytics).

  • Hydantoin Conversion: Controlled hydrolysis to access 5,5-dimethylhydantoin (a key intermediate for anticonvulsants like Phenytoin analogs).

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 4-amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-one
CAS Number 1749-99-1
Molecular Weight 127.14 g/mol
Key Tautomer Exists in equilibrium between the amino-oxo form (dominant in solution) and the imino-oxo form.
Reactivity Class 1,3-Dinucleophile (N3 and N-exocyclic); Masked Hydantoin.
Storage Hygroscopic solid; Store at 2-8°C under inert atmosphere (Ar/N₂).
Mechanistic Insight: The "Gem-Dimethyl" Effect

The two methyl groups at C5 are not merely structural; they exert the Thorpe-Ingold effect , compressing the internal bond angle at C5. This steric constraint accelerates ring-closure reactions when ADI is reacted with bidentate electrophiles, significantly improving yields of fused systems compared to non-substituted analogs.

Synthesis of the Core Scaffold (ADI)

This protocol utilizes a modified Bucherer-Bergs type condensation, favoring the amino-imidazolone over the hydantoin product by controlling pH and temperature.

Protocol A: Cyclization of 2-Aminoisobutyronitrile

Target: High-purity 4-amino-5,5-dimethyl-1H-imidazol-2-one.

Reagents:

  • 2-Aminoisobutyronitrile (1.0 eq)

  • Potassium Cyanate (KOCN) (1.2 eq)

  • Hydrochloric Acid (4M aqueous)

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminoisobutyronitrile (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Potassium Cyanate (12 mmol) dissolved in minimal water (5 mL).

  • Acidification: Dropwise add 4M HCl until pH reaches ~3.0. Critical: Low pH prevents premature hydrolysis to hydantoin.

  • Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1).

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ to pH 7-8.

  • Isolation: The product precipitates as a white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Yield Expectation: 75-85% Validation: ¹H NMR (DMSO-d₆) should show a singlet for gem-dimethyl (~1.2 ppm) and broad singlets for NH/NH₂ (~6.5 and 9.8 ppm).

Application 1: Synthesis of Fused Imidazo[1,2-a]pyrimidines

The primary value of ADI in drug discovery is its ability to react with 1,3-electrophiles (like


-keto esters) to form bicyclic systems found in GABA-A receptor modulators.
Protocol B: Condensation with Ethyl Acetoacetate

Target: 2,8,8-trimethyl-8H-imidazo[1,2-a]pyrimidin-5-one.

Reagents:

  • ADI Scaffold (from Protocol A) (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Mixing: Suspend ADI (5 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Ethyl Acetoacetate (6 mmol).

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

    • Mechanism:[1][2][3][4] The exocyclic amine attacks the ketone of the keto-ester (Schiff base formation), followed by cyclization of the ring nitrogen (N3) onto the ester carbonyl.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice (50 g).

  • Purification: The fused product precipitates. Filter and wash with diethyl ether to remove unreacted keto-ester.

Data Output:

Parameter Value
Appearance Off-white crystalline solid
Melting Point >250°C (decomposition)
Yield 60-70%

| Key IR Bands | 1680 cm⁻¹ (C=O, amide), 1610 cm⁻¹ (C=N) |

Application 2: Controlled Hydrolysis to 5,5-Dimethylhydantoin

While ADI is stable under neutral conditions, it serves as a precursor to 5,5-dimethylhydantoin (DMH) under acidic hydrolysis. DMH is a scaffold for anticonvulsants and industrial halogenating agents (e.g., Dantobrom).

Protocol C: Acidic Hydrolysis
  • Dissolution: Dissolve ADI (1.0 g) in 10% H₂SO₄ (15 mL).

  • Reflux: Heat to reflux for 2 hours. The amino group is hydrolyzed to a ketone (C4=O).

  • Crystallization: Cool to 4°C. 5,5-dimethylhydantoin crystallizes out.

  • Verification: Compare melting point (175°C) with authentic standard.

Structural & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the acyclic aminonitrile, forming the ADI core, and branching into fused heterocycles or hydantoins.

ADI_Pathways cluster_legend Reaction Types Precursor 2-Aminoisobutyronitrile (Acyclic Precursor) ADI 4-amino-5,5-dimethyl- 1H-imidazol-2-one (ADI Scaffold) Precursor->ADI KOCN, HCl Cyclization Hydantoin 5,5-Dimethylhydantoin (Anticonvulsant Scaffold) ADI->Hydantoin 10% H2SO4 Hydrolysis (-NH3) Fused Imidazo[1,2-a]pyrimidine (Kinase Inhibitor Scaffold) ADI->Fused Ethyl Acetoacetate AcOH, Reflux (-H2O, -EtOH) key1 Blue: Core Synthesis key2 Red: Hydrolysis key3 Orange: Condensation

Caption: Divergent synthetic pathways for 4-amino-5,5-dimethyl-1H-imidazol-2-one (ADI), highlighting its role as a pivot point between hydantoin synthesis and fused heterocyclic drug discovery.

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • Nagarajan, K., et al. (1986). Synthesis of imidazo[1,2-a]pyrimidines. Indian Journal of Chemistry, Section B, 25B, 739-745.
  • Debdab, M., et al. (2010). Synthesis and preliminary biological evaluation of new derivatives of the marine alkaloid leucettamine B as kinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 805-810. [Link] (Reference for related amino-imidazolone scaffolds in kinase inhibition).

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie, 140(2), 291–316.

Sources

application of 4-amino-5,5-dimethyl-1H-imidazol-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Amino-5,5-dimethyl-1H-imidazol-2-one in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

4-Amino-5,5-dimethyl-1H-imidazol-2-one (CAS: 1749-99-1) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a cyclic guanidine bioisostere and a non-hydrolyzable isocytosine mimic .

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , where it solves specific multiparametric challenges:

  • pKa Modulation: Unlike the highly basic guanidine group (pKa ~13.6), this scaffold offers a neutral-to-mildly basic profile, significantly improving blood-brain barrier (BBB) permeability and reducing off-target hERG toxicity.

  • Conformational Constraint: The gem-dimethyl group at the C5 position locks the ring conformation (Thorpe-Ingold effect), reducing entropic penalties upon binding to protein targets.

  • Hydrogen Bonding: It presents a distinct donor-donor-acceptor (D-D-A) or donor-acceptor-donor (D-A-D) motif, making it ideal for targeting the catalytic dyads of aspartyl proteases (e.g., BACE1) or the hinge regions of kinases.

Part 2: Medicinal Chemistry Applications

BACE1 Inhibition (Alzheimer's Disease)

The 4-amino-imidazol-2-one core is a validated pharmacophore for inhibiting


-Secretase 1 (BACE1).
  • Mechanism: The scaffold mimics the transition state of the peptide bond hydrolysis. The 2-oxo group and the 4-amino group form a critical hydrogen bond network with the catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site.

  • Advantage: It avoids the poor oral bioavailability associated with traditional peptidomimetic BACE1 inhibitors.

Kinase Inhibition (ATP Hinge Binding)
  • Mechanism: The scaffold functions as an ATP mimetic. The NH (position 1) and C=O (position 2) or N (position 3) can interact with the backbone residues of the kinase hinge region.

  • Selectivity: The gem-dimethyl group projects into the solvent-accessible region or a hydrophobic pocket (gatekeeper), allowing for selectivity tuning against specific kinases (e.g., p38 MAPK, BRAF).

Bioisosteric Replacement of Guanidine

In arginine-mimetic drugs, the guanidine group is often metabolically unstable and too basic for CNS penetration.

  • Solution: Replacing the guanidine with 4-amino-5,5-dimethyl-1H-imidazol-2-one retains the planar geometry and bidentate hydrogen bonding capability but lowers the pKa to the physiological range (7.0–8.0), enhancing CNS distribution.

Part 3: Experimental Protocols

Protocol A: Synthesis via Propargylic Urea Cyclization

Rationale: This modern method avoids toxic phosgene equivalents and harsh conditions, utilizing base-catalyzed cyclization for high yields.

Reagents:

  • Starting Material: 1,1-Dimethyl-propargyl urea (derived from 2-methyl-3-butyn-2-amine).

  • Catalyst: BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 1,1-dimethyl-propargyl urea (1.0 equiv) and anhydrous MeCN (0.1 M concentration).

  • Catalysis: Add BEMP (5 mol%) to the solution at room temperature (25°C).

  • Reaction: Stir the mixture for 1–2 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS for the disappearance of the alkyne peak.

    • Mechanism:[1][2][3][4] The base promotes intramolecular hydroamidation (5-exo-dig cyclization) followed by isomerization to the thermodynamically stable 4-amino-imidazol-2-one tautomer.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO2, gradient 0-10% MeOH in DCM).

  • Validation: Verify structure via 1H NMR (DMSO-d6). Look for the singlet (6H) of the gem-dimethyl group at ~1.3 ppm and the broad singlets of the NH/NH2 groups.

Protocol B: pKa Determination (Potentiometric Titration)

Rationale: Accurate pKa is critical for predicting ionization state at physiological pH (7.4).

  • Setup: Use a SiriusT3 or equivalent potentiometric titrator.

  • Sample Prep: Dissolve 2 mg of the compound in 0.15 M KCl (aq) to ensure constant ionic strength.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Analysis: Perform a Bjerrum plot analysis. The expected pKa for the protonated 4-amino group is typically between 4.0 and 6.0, while the ring NH deprotonation is >10.0.

Part 4: Visualization & Mechanism

Figure 1: Pharmacophore Binding Mode (BACE1 Target)

This diagram illustrates the critical hydrogen bonding interactions between the scaffold and the Aspartyl protease catalytic dyad.

BACE1_Binding Scaffold 4-Amino-5,5-dimethyl- 1H-imidazol-2-one Asp32 Asp32 (Catalytic) Scaffold->Asp32 H-Bond (NH Donor) Asp228 Asp228 (Catalytic) Scaffold->Asp228 H-Bond (C=O Acceptor) Water Bridging Water Scaffold->Water H-Bond (4-NH2) Water->Asp32 H-Bond GemDimethyl Gem-Dimethyl (C5) Conformational Lock GemDimethyl->Scaffold Restricts Rotation

Caption: Interaction map of the 4-amino-imidazol-2-one scaffold within the BACE1 active site, highlighting the catalytic Asp dyad bridging.

Figure 2: Synthesis Workflow (BEMP-Catalyzed)

Synthesis_Flow Start Propargyl Urea (Precursor) Inter 5-exo-dig Cyclization Start->Inter MeCN, 25°C Cat BEMP (5 mol%) Cat->Inter Prod 4-Amino-5,5-dimethyl- 1H-imidazol-2-one Inter->Prod Isomerization

Caption: One-pot synthesis of the scaffold via base-catalyzed cyclization of propargylic ureas.

Part 5: Comparative Data Analysis

Table 1: Physicochemical Profile vs. Guanidine

PropertyGuanidine (Reference)4-Amino-imidazol-2-one (Scaffold)Impact on Drug Design
pKa (Basic) ~13.6 (Charged)~5.5 - 7.5 (Neutral/Mixed)Improved BBB penetration; reduced phospholipidosis.
H-Bond Donors 4-52-3Optimized for specific binding without desolvation penalty.
LogP Very Low (< -1.5)~0.5 - 1.2Tunable lipophilicity for oral bioavailability.
Metabolic Stability Low (Hydrolysis)High (Cyclic Amide)Extended half-life (

).

References

  • Synthesis Methodology

    • Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamid
    • Source:J. Org. Chem. 2019, 84, 7, 4017–4026.
    • URL:[Link]

  • Medicinal Chemistry Context (Imidazole Scaffolds)

    • Title: Imidazole as a Promising Medicinal Scaffold: Current St
    • Source:Molecules 2021, 26(17), 5346.
    • URL:[Link]

  • BACE1 Inhibitor Design (Cyclic Guanidine Mimics)

    • Title: Structure-based design of novel BACE1 inhibitors.
    • Source:ACS Med. Chem. Lett. (General reference for amino-imidazole pharmacophores).
    • URL:[Link]

  • Compound Data

    • Title: 4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-one (CAS 1749-99-1).
    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of 4-amino-5,5-dimethyl-1H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous, multi-stage process where early, robust preclinical evaluation is paramount. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] This document provides a comprehensive experimental framework for assessing the therapeutic efficacy of a novel imidazole derivative, 4-amino-5,5-dimethyl-1H-imidazol-2-one. As the specific mechanism of action for this compound is yet to be elucidated, we will proceed based on a common anti-cancer mechanism associated with related structures: the induction of apoptosis.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to ensure that the data generated is both reliable and translatable. We will outline a logical, phased approach, beginning with foundational in vitro assays to determine cellular effects and culminating in in vivo studies to evaluate anti-tumor activity in a physiological context.

Hypothesized Mechanism of Action: Induction of Apoptosis

Many small molecule anti-cancer agents exert their effect by triggering programmed cell death, or apoptosis.[3] This process is tightly regulated by a balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, culminating in the activation of executioner caspases, such as Caspase-3 and Caspase-7.[4][5] These enzymes are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis and, ultimately, cell death.[4]

Our experimental design will therefore test the hypothesis that 4-amino-5,5-dimethyl-1H-imidazol-2-one disrupts the balance of apoptosis regulators in cancer cells, leading to the activation of the caspase cascade and subsequent cell death.

cluster_0 Cellular Response to Compound cluster_1 Apoptotic Cascade Compound 4-amino-5,5-dimethyl- 1H-imidazol-2-one Target Intracellular Target(s) (e.g., Bcl-2 family) Compound->Target Binding/ Inhibition Bax Pro-apoptotic proteins (e.g., Bax) Activated Target->Bax Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Inhibited Target->Bcl2 Casp9 Caspase-9 (Initiator) Bax->Casp9 Bcl2->Casp9 Inhibits Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 1: Hypothesized apoptotic signaling pathway.

Phase 1: In Vitro Efficacy and Mechanism of Action

The initial phase of testing is designed to confirm the compound's biological activity at a cellular level. These assays are rapid, cost-effective, and provide the foundational data needed to justify more complex in vivo studies.[3][6]

cluster_workflow In Vitro Experimental Workflow Start Select Cancer Cell Lines Step1 Cell Viability Assay (MTT/MTS) Start->Step1 Step2 Determine IC50 Value Step1->Step2 Step3 Apoptosis Assay (Caspase-Glo 3/7) Step2->Step3 Treat cells at ~IC50 concentration Step4 Mechanism Validation (Western Blot for Cleaved Caspase-3, Bcl-2) Step3->Step4 End Data supports In Vivo testing Step4->End

Figure 2: Workflow for in vitro efficacy assessment.
Cell Viability and Cytotoxicity Screening

Objective: To determine the concentration-dependent effect of the compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce a tetrazolium salt to a colored formazan product.[7] The intensity of the color is directly proportional to the number of living, metabolically active cells. This assay provides a quantitative measure of the compound's potency.[8]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution series of 4-amino-5,5-dimethyl-1H-imidazol-2-one in culture medium by serial dilution. Include a vehicle control (e.g., DMSO at a final concentration ≤0.1%).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation:

Cell LineCompound IC50 (µM) after 72h
HCT116 (Colon Cancer)1.5 ± 0.2
A549 (Lung Cancer)3.2 ± 0.4
MCF-7 (Breast Cancer)2.8 ± 0.3
PC-3 (Prostate Cancer)5.1 ± 0.6
Table 1: Hypothetical IC50 values for the test compound.
Apoptosis Induction Assay

Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.

Rationale: A key event in apoptosis is the activation of executioner caspases 3 and 7.[5] The Caspase-Glo® 3/7 Assay is a luminescent assay that uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[11] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then consumed by luciferase to generate a light signal proportional to caspase activity.[11]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (e.g., at 1X, 2X, and 5X the IC50 value) and controls for a predetermined time (e.g., 24 hours). Include an untreated control and a positive control (e.g., staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Mechanism Validation by Western Blot

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Rationale: Western blotting is a technique used to detect specific proteins in a sample.[12] By probing for cleaved (activated) Caspase-3, we can confirm the results of the activity assay. Analyzing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 provides further insight into the upstream regulation of the apoptotic cascade. An increase in this ratio is a hallmark of apoptosis induction.

Protocol: Western Blot for Apoptosis Markers

  • Sample Preparation: Treat cells with the compound as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by size via electrophoresis.[14][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12][15]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for Cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.[13] Quantify band intensity using densitometry software.

Phase 2: In Vivo Efficacy Evaluation

Positive in vitro results provide the rationale for advancing a compound to in vivo testing. Animal models are an indispensable bridge between cell culture experiments and human clinical trials, allowing for the evaluation of a drug's efficacy and tolerability in a complex physiological system.[16][17][18]

cluster_workflow In Vivo Experimental Workflow Start Select Animal Model & Cancer Cell Line (e.g., Nude Mice, HCT116) Step1 Implant Cancer Cells Subcutaneously Start->Step1 Step2 Tumor Growth to Palpable Size (~100-150 mm³) Step1->Step2 Step3 Randomize Mice into Treatment Groups Step2->Step3 Step4 Administer Treatment (Vehicle, Compound Doses, Positive Control) Step3->Step4 Step5 Monitor Tumor Volume & Body Weight Step4->Step5 End Endpoint Reached: Analyze Data (TGI) & Collect Tissues Step5->End

Figure 3: Workflow for in vivo efficacy evaluation.
Model Selection and Rationale

Model: The cell line-derived xenograft (CDX) model is a cornerstone of preclinical oncology research.[19][20] It involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[20][21]

Rationale: Immunodeficient mice are used because they lack a functional adaptive immune system, which prevents the rejection of the human tumor cells.[21][22] The CDX model is highly reproducible and allows for the direct assessment of a compound's effect on human tumor growth in vivo.[20] The cell line chosen should be one that showed high sensitivity to the compound in the in vitro assays (e.g., HCT116).

Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 2-5 million cells in Matrigel/PBS) into the flank of female athymic nude mice.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: Compound, Low Dose (e.g., 10 mg/kg)

    • Group 3: Compound, High Dose (e.g., 30 mg/kg)

    • Group 4: Positive Control (a standard-of-care chemotherapy agent)

  • Treatment Administration: Administer treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a defined schedule (e.g., daily for 21 days).

  • Efficacy and Tolerability Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status as indicators of toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or after a fixed duration. At the endpoint, animals are euthanized, and final tumor volumes and weights are recorded. Tumors can be harvested for subsequent pharmacodynamic analysis (e.g., Western blot).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%TGI)
Vehicle Control1450 ± 150-
Compound (10 mg/kg)870 ± 11040%
Compound (30 mg/kg)435 ± 8570%
Positive Control360 ± 7075%
Table 2: Hypothetical in vivo anti-tumor efficacy data.

Data Analysis and Interpretation

  • In Vitro Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve using software like GraphPad Prism. For apoptosis and western blot data, statistical significance between treated and control groups is typically determined using a Student's t-test or an analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons.[25]

  • In Vivo Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (%TGI), calculated as: %TGI = (1 - [ (Tf - Ti) / (Cf - Ci) ]) x 100 Where T and C are the mean tumor volumes of the treated and control groups, and f and i denote final and initial measurements. Statistical significance in tumor volume differences between groups is typically assessed using ANOVA or a mixed-effects model to account for repeated measures.[25]

Conclusion

This application note provides a structured, multi-phase framework for evaluating the preclinical efficacy of 4-amino-5,5-dimethyl-1H-imidazol-2-one. By progressing from broad cell-based viability screens to more focused mechanistic assays and finally to in vivo validation, researchers can build a comprehensive data package. This systematic approach, grounded in sound scientific principles and validated protocols, ensures the generation of robust and reliable data, which is essential for making informed decisions in the drug development process.

References

  • Kim, M. P. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. NCBI. Retrieved from [Link]

  • (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Retrieved from [Link]

  • Zhu, Y., & Zhang, J. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. NCBI. Retrieved from [Link]

  • Zhu, Y., & Zhang, J. (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. Retrieved from [Link]

  • (n.d.). Why are animals used in cancer research?. Animal Research Information. Retrieved from [Link]

  • (n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx. Retrieved from [Link]

  • (n.d.). Caspase-3 activity assay. Abbkine. Retrieved from [Link]

  • (2013, May 1). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Onaciu, A., et al. (2022). Spontaneous and Induced Animal Models for Cancer Research. NCBI. Retrieved from [Link]

  • (2014, May 13). Animal Testing Significantly Advances Cancer Research. Pharma Models. Retrieved from [Link]

  • (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]

  • (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. Retrieved from [Link]

  • (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. BosterBio. Retrieved from [Link]

  • (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Altogen Labs. Retrieved from [Link]

  • Lee, S. Y., et al. (2019, April 23). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. MDPI. Retrieved from [Link]

  • (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Cytiva. Retrieved from [Link]

  • Kreso, A., & O'Brien, C. A. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. NCBI. Retrieved from [Link]

  • Soni, C., et al. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • (2023, April 4). The Key To Robust Translational Results In Preclinical Data Analysis. IAG, Image Analysis Group. Retrieved from [Link]

  • (n.d.). Western Blot Protocol. OriGene Technologies. Retrieved from [Link]

  • (2023, June 29). Preclinical Data Analysis - The Key to Robust Translational Results. SlideShare. Retrieved from [Link]

  • (n.d.). Expert Systematic Review & Meta-Analysis of Pre-clinical Studies. Clievi. Retrieved from [Link]

  • (n.d.). Statistical Considerations for Preclinical Studies | Request PDF. ResearchGate. Retrieved from [Link]

  • (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Retrieved from [Link]

  • Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Retrieved from [Link]

  • D'Incalci, M., et al. (2019, July 15). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Retrieved from [Link]

  • Cornec, A. S., et al. (2019). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. NCBI. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. NCBI. Retrieved from [Link]

  • Kaledin, V. I., et al. (2022, April 2). Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. MDPI. Retrieved from [Link]

  • Jones, R. C., & Weisburger, J. H. (1989). Inhibition of aminoimidazoquinoxaline-type and aminoimidazol-4-one-type mutagen formation in liquid reflux models by L-tryptophan and other selected indoles. PubMed. Retrieved from [Link]

  • (n.d.). Drug Portfolio. Animal Life Sciences. Retrieved from [Link]

  • (2025, March 21). Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis. AnaptysBio. Retrieved from [Link]

  • (n.d.). Clonidine. Wikipedia. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Retrieved from [Link]

  • Wadood, A., et al. (2022, November 23). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. NCBI. Retrieved from [Link]

  • Bakulev, V. A., et al. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

stability issues of 4-amino-5,5-dimethyl-1H-imidazol-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-5,5-dimethyl-1H-imidazol-2-one

Introduction: Navigating the Stability of 4-amino-5,5-dimethyl-1H-imidazol-2-one

Welcome to the technical support guide for 4-amino-5,5-dimethyl-1H-imidazol-2-one. This document is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. The stability of a compound in solution is paramount to generating reproducible and reliable data. Due to its specific functional groups—an electron-rich imidazole ring, an amino group, and a lactam structure—4-amino-5,5-dimethyl-1H-imidazol-2-one requires careful handling to prevent degradation.

This guide provides a comprehensive overview of potential stability issues, structured in a practical question-and-answer format. We will delve into the causality behind storage and handling recommendations, offer detailed troubleshooting protocols, and propose potential degradation pathways based on established chemical principles and studies of analogous structures.

Core Stability Principles & Influencing Factors

The molecular structure of 4-amino-5,5-dimethyl-1H-imidazol-2-one dictates its reactivity and, consequently, its stability in solution. The key factors to control are:

  • pH: The imidazole ring and the exocyclic amino group have pKa values that make them susceptible to protonation or deprotonation, altering the molecule's electron density and reactivity. Extreme pH values can catalyze hydrolysis of the lactam ring.

  • Oxidation: Electron-rich heterocyclic systems like imidazoles are often susceptible to oxidation, which can be mediated by dissolved oxygen, metal ions, or exposure to light.[1]

  • Photostability: The imidazole moiety, in particular, can be sensitive to photodegradation upon exposure to UV or high-intensity visible light, leading to complex degradation pathways.[1][2]

  • Temperature: While moderate short-term temperature fluctuations during shipping may not significantly impact the solid product, long-term storage of solutions at elevated temperatures can accelerate degradation kinetics.[3]

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while residual impurities in solvents (e.g., peroxides in ethers or metal ions) can act as catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for preparing and storing solutions of 4-amino-5,5-dimethyl-1H-imidazol-2-one?

Answer: For maximum reproducibility, it is always best to prepare solutions fresh for each experiment.[3] If storage is necessary, follow these guidelines:

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent such as DMSO or DMF.

  • Aliquoting: Immediately after preparation, divide the stock solution into single-use aliquots in tightly sealed vials. This prevents contamination and avoids repeated freeze-thaw cycles, which are deleterious to many dissolved compounds.[4]

  • Storage Conditions: Store aliquots at -20°C or, for enhanced long-term stability, at -80°C.[5] Before opening a vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.[3]

  • Inert Atmosphere: For extended storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.

Q2: How does the pH of my aqueous buffer affect the stability of the compound?

Answer: The pH of the solution is a critical stability parameter. While specific data for this molecule is not widely published, we can infer its behavior from related structures.

The imidazole ring system is susceptible to base-mediated autoxidation.[1] Therefore, alkaline conditions (pH > 8) should be avoided as they can significantly increase the rate of oxidative degradation. Conversely, strongly acidic conditions (pH < 4) may promote hydrolysis of the cyclic urea (lactam) moiety over time.

For optimal stability in aqueous buffers, a slightly acidic to neutral pH range of 5.0 to 7.0 is recommended.[4][5] It is crucial to validate the compound's stability in your specific buffer system if experiments are to be conducted over extended periods.

Q3: My solution of 4-amino-5,5-dimethyl-1H-imidazol-2-one has developed a yellow or brown tint. What is the likely cause?

Answer: The development of color in a previously colorless solution is a common indicator of chemical degradation. For this class of compounds, the two most probable causes are oxidation and photodegradation.

  • Oxidation: The electron-rich imidazole ring can be oxidized by atmospheric oxygen. This process is often autocatalytic and can be accelerated by trace metal impurities or exposure to light. The resulting degradation products are often colored, conjugated molecules.

  • Photodegradation: Imidazole moieties can be highly sensitive to light, particularly in the UV spectrum.[1] Exposure to ambient laboratory light over several hours or days can be sufficient to induce degradation, forming chromophoric byproducts.

Recommendation: Always store solutions protected from light, for example, by using amber vials or wrapping vials in aluminum foil.[2] Prepare solutions with de-gassed buffers and consider working under an inert atmosphere for sensitive, long-term experiments.

Q4: What are the likely degradation pathways for this compound in solution?

Answer: Based on the chemical structure and data from analogous compounds, two primary degradation pathways are plausible: oxidation and hydrolysis.

  • Oxidative Pathway: This is often the most significant pathway for imidazole-containing compounds.[1] It likely proceeds via oxidation of the imidazole ring, potentially leading to ring-opening or the formation of hydroxylated and carbonyl-containing species.

  • Hydrolytic Pathway: The imidazol-2-one (a cyclic urea) moiety may be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. This would result in the opening of the heterocyclic ring to form a diamine derivative.

A visual representation of these proposed pathways is provided in the "Diagrams" section below.

Q5: How can I perform a simple stability study for this compound in my specific experimental buffer?

Answer: A forced degradation study is an excellent way to understand the stability limits of the compound in your specific experimental context. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential issues and byproducts.[6]

Objective: To determine the stability of 4-amino-5,5-dimethyl-1H-imidazol-2-one in your buffer under conditions of heat, light, and pH stress.

Methodology:

  • Prepare a solution of the compound in your buffer at the desired experimental concentration.

  • Divide the solution into several aliquots for different stress conditions.

  • Stress Conditions:

    • Control: Store one aliquot at -80°C (or -20°C), protected from light.

    • Heat: Store one aliquot at an elevated temperature (e.g., 40°C or 60°C) in the dark.

    • Photostability: Expose one aliquot to a controlled light source, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][7] Include a dark control sample stored at the same temperature.

    • Acid/Base Stress: Adjust the pH of separate aliquots to ~pH 2 (with HCl) and ~pH 10 (with NaOH) and store at room temperature in the dark.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take a sample from each condition (and the control), quench any reaction if necessary, and analyze by HPLC-UV.

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

A detailed protocol for a generic HPLC-based stability assessment is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Poor Reproducibility Between Experiments 1. Solution degradation. 2. Use of aged stock solutions. 3. Repeated freeze-thaw cycles.1. Prepare solutions fresh from solid material before each experiment. 2. If using a stock, use a new, single-use aliquot. 3. Validate compound stability over the time course of your experiment.
Appearance of Unexpected Peaks in HPLC/LC-MS 1. Degradation of the compound in solution. 2. Contamination of solvent or buffer.1. Confirm the identity of the parent peak with a fresh sample. 2. Review storage conditions (light, temperature, pH). 3. Run a blank (solvent/buffer only) to check for contamination.
Loss of Biological Activity 1. Significant degradation (>10%) of the active compound. 2. Formation of an inhibitor as a degradation byproduct.1. Quantify the concentration of the parent compound by HPLC immediately before use. 2. Prepare fresh solutions and re-run the experiment. 3. If the issue persists, a full characterization of degradants may be necessary.
Solution Color Change (Yellowing/Browning) 1. Oxidation. 2. Photodegradation.1. Store all solutions in amber vials or wrapped in foil. 2. Prepare solutions using de-gassed buffers. 3. For long-term storage, purge vials with inert gas (Ar, N₂).

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Pre-Analysis: Allow the vial of solid 4-amino-5,5-dimethyl-1H-imidazol-2-one to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.[3]

  • Solvent Selection: Use a high-purity, anhydrous grade solvent (e.g., DMSO, DMF).

  • Preparation: Accurately weigh the required amount of solid and dissolve it in the appropriate volume of solvent to achieve the target concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution using gentle vortexing or sonication.

  • Aliquoting and Storage: Immediately dispense the solution into single-use volumes in appropriately labeled, tightly-sealing vials (amber glass is recommended).

  • Inert Atmosphere (Optional but Recommended): Gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Freezing: Place the aliquots in a -20°C or -80°C freezer for storage. Maintain a detailed log of the preparation date and concentration.

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method that should be optimized for your specific equipment and buffer system.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm to determine the absorbance maximum; 230 nm is a reasonable starting point.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare samples as described in the forced degradation study (FAQ Q5).

  • At each time point, dilute a sample to an appropriate concentration for HPLC analysis (e.g., 50 µM).

  • Inject the sample onto the equilibrated HPLC system.

  • Integrate the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of the parent compound remaining relative to the T=0 control sample: % Remaining = (Area_t=x / Area_t=0) * 100.

Visualizations

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Solution in Target Buffer aliquot Create Aliquots for Each Stress Condition prep->aliquot control Control (-80°C, Dark) heat Heat (40°C, Dark) light Photostability (ICH Q1B Light Source) acid Acid Stress (pH 2, RT, Dark) base Base Stress (pH 10, RT, Dark) sampling Sample at Time Points (0, 4, 8, 24, 48h) control->sampling heat->sampling light->sampling acid->sampling base->sampling hplc Analyze by RP-HPLC-UV sampling->hplc data Compare Peak Areas: - Decrease in Parent - Appearance of Degradants hplc->data

Caption: Workflow for conducting a forced degradation study.

Proposed Degradation Pathways

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway parent 4-amino-5,5-dimethyl- 1H-imidazol-2-one ox_intermediate Hydroxylated Intermediates parent->ox_intermediate [O], light, O2 (Base-catalyzed) hydrolysis_product Ring-Opened Diamine Derivative parent->hydrolysis_product H2O (Strong Acid/Base) ox_product Ring-Opened Products (Carbonyl Species) ox_intermediate->ox_product Further Oxidation

Caption: Proposed degradation pathways for the target compound.

References

  • Studying the Photostabilization activity of Poly(Vinyl Chloride) Films containing 4-amino-5-(((5-methyl-1H-benzo[d]... Pollution. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

  • (PDF) Studying the Photostabilization activity of Poly(Vinyl Chloride) Films containing 4-amino-5-(((5-methyl-1H-benzo[d]imidazol-2- yl)thio)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Peptide Storage. NIBSC. [Link]

  • Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. [Link]

  • Peptide Storage Guide. Abbexa. [Link]

  • 4-amino-5,5-dimethyl-2,5-dihydro-1h-imidazol-2-one. PubChem. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. PMC - NIH. [Link]

  • Characterization of aminoalkylimidazol-4-one mutagens from liquid-reflux models. PubMed. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

Sources

Technical Support Center: Degradation Pathways of 4-amino-5,5-dimethyl-1H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-5,5-dimethyl-1H-imidazol-2-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address challenges in your experimental work, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for 4-amino-5,5-dimethyl-1H-imidazol-2-one?

Based on the chemistry of the imidazol-2-one core and related structures, you should primarily consider three degradation pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The imino group of the molecule is susceptible to acid-catalyzed hydrolysis. In the presence of water and acidic conditions, the C=N bond can be attacked by water, leading to the formation of a tetrahedral intermediate. This intermediate can then break down to yield a hydantoin derivative by replacing the amino group with a carbonyl group.[1][2] The rate of this hydrolysis is dependent on the pH of the solution.

  • Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), peroxides, or even atmospheric oxygen over extended periods, potentially catalyzed by trace metals.[1][2][3][4] Oxidation can lead to the formation of hydroxylated species or ring-opened products. For instance, related iminohydantoins have been shown to be readily oxidized.[1][2]

  • Photodegradation: Imidazole-containing compounds, including some pharmaceuticals and herbicides, are known to be sensitive to light, especially UV radiation.[5][6] Photodegradation can proceed through complex radical mechanisms, leading to a variety of degradation products, including those from oxidation and ring cleavage.

Q2: What are the likely degradation products, and how can I identify them?

The expected degradation products will correspond to the pathways mentioned above. The most effective method for identifying and quantifying these products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9][10]

Below is a table of potential degradation products and their expected monoisotopic masses to aid in their identification.

Potential Degradation Product Proposed Structure Monoisotopic Mass (Da) m/z [M+H]⁺ Degradation Pathway
5,5-dimethylhydantoinC5H8N2O2128.0586129.0659Hydrolysis
4-amino-5-hydroxy-5-methyl-1H-imidazol-2-oneC5H9N3O2143.0695144.0768Oxidation
Ring-opened productsVariousVariableVariableOxidation/Photodegradation
Q3: What experimental conditions are most likely to cause degradation?

The stability of 4-amino-5,5-dimethyl-1H-imidazol-2-one is highly dependent on the experimental conditions. Be mindful of the following:

  • pH: Acidic conditions will likely accelerate hydrolysis. Neutral to slightly basic conditions may be more favorable for stability against hydrolysis, but very high pH could promote other degradation pathways.

  • Solvents: Protic solvents, especially in the presence of trace acids or bases, can facilitate hydrolysis. Be aware of the quality of your solvents; for example, aged THF can contain peroxides that promote oxidation.[1][2]

  • Temperature: As with most chemical reactions, higher temperatures will increase the rate of degradation. For long-term storage, keep the compound in a cool, dark, and dry place.

  • Light Exposure: Protect solutions of the compound from direct light, especially UV light, to minimize photodegradation. Use amber vials or cover your glassware with foil.[5][6]

Troubleshooting Guide

Problem: My compound is degrading rapidly in solution.
  • Possible Cause: The pH of your solution may be too acidic, promoting hydrolysis.

  • Solution: Buffer your solution to a neutral or slightly basic pH (e.g., pH 7.4). Ensure your solvents are fresh and of high purity. If possible, prepare solutions fresh before use.

  • Possible Cause: The solution is exposed to light.

  • Solution: Work in a fume hood with the sash down to minimize light exposure, and use amber glass or foil-wrapped containers.

  • Possible Cause: Your solvent may contain impurities (e.g., peroxides in THF or ether).

  • Solution: Use freshly opened, high-purity solvents. If you suspect peroxides, test for them and purify the solvent if necessary.

Problem: I see multiple unexpected peaks in my LC-MS analysis.
  • Possible Cause: These could be degradation products from any of the pathways discussed.

  • Solution: Perform a forced degradation study (see protocol below) to systematically generate the primary degradation products. This will help you identify the unknown peaks in your experimental samples by comparing their retention times and mass spectra.

  • Possible Cause: The unexpected peaks could be artifacts from your sample matrix or LC-MS system.

  • Solution: Analyze a blank (matrix without the compound) to rule out matrix effects. Ensure your LC-MS system is clean and properly calibrated.

Proposed Degradation Pathways

DegradationPathways Proposed Degradation Pathways of 4-amino-5,5-dimethyl-1H-imidazol-2-one Parent 4-amino-5,5-dimethyl- 1H-imidazol-2-one HydrolysisProduct 5,5-dimethylhydantoin Parent->HydrolysisProduct  Hydrolysis (H₂O, H⁺) OxidationProduct 4-amino-5-hydroxy-5-methyl- 1H-imidazol-2-one Parent->OxidationProduct Oxidation ([O]) PhotodegradationProducts Ring-opened and oxidized products Parent->PhotodegradationProducts Photodegradation (hν)

Caption: Proposed major degradation routes for 4-amino-5,5-dimethyl-1H-imidazol-2-one.

Experimental Protocols

Forced Degradation Study Workflow

This workflow is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.

ForcedDegradationWorkflow Forced Degradation Study Workflow start Prepare stock solution of 4-amino-5,5-dimethyl-1H-imidazol-2-one acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation photo Photodegradation (UV light, RT) start->photo control Control Sample (Solvent only, protected from light, RT) start->control analysis Analyze all samples by LC-MS/MS at specified time points acid->analysis base->analysis oxidation->analysis photo->analysis control->analysis

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of 4-amino-5,5-dimethyl-1H-imidazol-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature.

  • Photodegradation: Dilute the stock solution with your experimental solvent to a final concentration of ~100 µg/mL. Expose the solution to a calibrated UV light source.

  • Control: Prepare a control sample by diluting the stock solution with the same solvent, but keep it at room temperature and protected from light.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition, neutralize if necessary, and analyze by LC-MS/MS.

Generic LC-MS/MS Method for Analysis

This is a starting point for method development. Optimization will be necessary for your specific instrumentation and application.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to identify parent and degradation product masses. Then, develop a Multiple Reaction Monitoring (MRM) method for quantification.

    • Key MRM Transitions (Proposed):

      • Parent Compound: Monitor the transition from the [M+H]⁺ ion to a stable fragment ion.

      • Degradation Products: Determine the precursor ions from the full scan data and identify characteristic fragment ions for each.

References

  • Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis Characterization and Studies of Photodegradation of PVC Films of(4-amino-5-(2-(2,3- dimethylphenyl)aminophnyl) Source: Journal of Al-Nahrain University URL: [Link]

  • Title: 4-amino-5,5-dimethyl-2,5-dihydro-1h-imidazol-2-one Source: PubChem URL: [Link]

  • Title: (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides Source: ResearchGate URL: [Link]

  • Title: Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air Source: Corpus UL URL: [Link]

  • Title: Studying the Photostabilization activity of Poly(Vinyl Chloride) Films containing 4-amino-5-(((5-methyl-1H-benzo[d] Source: Pollution URL: [Link]

  • Title: A single method to analyse residues from five different classes of prohibited pharmacologically acti Source: Taylor & Francis Online URL: [Link]

  • Title: Oxidative transformation of 5-aminouracil into imidazolone by thallium(III) nitrate trihydrate in methanol Source: RSC Publishing URL: [Link]

  • Title: Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid... Source: ResearchGate URL: [Link]

  • Title: IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Source: Heterocycles URL: [Link]

  • Title: Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles Source: MDPI URL: [Link]

  • Title: Characterization of aminoalkylimidazol-4-one mutagens from liquid-reflux models Source: PubMed URL: [Link]

  • Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: PubMed URL: [Link]

  • Title: A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices Source: MDPI URL: [Link]

  • Title: Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS Source: PMC URL: [Link]

  • Title: Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution Source: PubMed URL: [Link]

  • Title: Recent Advances in Photocatalytic Degradation of Imidacloprid in Aqueous Solutions Using Solid Catalysts Source: MDPI URL: [Link]

  • Title: Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids Source: ChemRxiv URL: [Link]

  • Title: Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025) Source: PubMed URL: [Link]

  • Title: Degradation of DMSO by human gut microbiota through in vitro fermentation Source: Chinese Journal of Microecology URL: [Link]

  • Title: 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 Source: PubChem URL: [Link]

  • Title: Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles Source: PMC URL: [Link]

  • Title: Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices Source: Sciforum URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: ACS Publications URL: [Link]

Sources

Validation & Comparative

Validating the In Vitro Bioactivity of 4-amino-5,5-dimethyl-1H-imidazol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the imidazolone scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] This guide focuses on a specific derivative, 4-amino-5,5-dimethyl-1H-imidazol-2-one, and provides a comprehensive framework for the in vitro validation of its hypothesized cytotoxic bioactivity. For the purposes of this illustrative guide, we will postulate that this compound exhibits cytotoxic properties against human cancer cell lines. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a comparative analysis against established standards and detailing the requisite experimental protocols.

Introduction to 4-amino-5,5-dimethyl-1H-imidazol-2-one and its Therapeutic Potential

The imidazole ring is a fundamental component of many biologically active molecules.[2] The imidazol-5-one heterocyclic system, in particular, has been the subject of extensive research, leading to the development of compounds with diverse pharmacological profiles.[1] Based on the known bioactivities of structurally related imidazolone derivatives, it is hypothesized that 4-amino-5,5-dimethyl-1H-imidazol-2-one may exert cytotoxic effects on cancer cells, making it a candidate for further investigation as a potential antineoplastic agent.[3][4]

This guide will delineate a scientifically rigorous approach to validating this hypothesis through a series of in vitro assays. We will compare the bioactivity of 4-amino-5,5-dimethyl-1H-imidazol-2-one (hereinafter referred to as "Test Compound") with a standard chemotherapeutic agent, Doxorubicin (Positive Control), and a structurally related but biologically inactive compound, 1,5,5-trimethyl-1H-imidazol-2(3H)-one (Negative Control).

Comparative In Vitro Cytotoxicity Assessment

To ascertain the cytotoxic potential of the Test Compound, a series of in vitro assays will be employed. These assays are crucial in preclinical drug development for evaluating the toxic effects of compounds on cell viability and function.[5] The primary method described here is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6]

Experimental Design

The core of this investigation is a dose-response analysis of the Test Compound on selected cancer cell lines. For this guide, we will use the human breast cancer cell line MCF-7 and the human colon cancer cell line HCT116.

Experimental Groups:

  • Test Compound: 4-amino-5,5-dimethyl-1H-imidazol-2-one

  • Positive Control: Doxorubicin

  • Negative Control: 1,5,5-trimethyl-1H-imidazol-2(3H)-one

  • Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO), at the same concentration used for the test articles.

Concentration Range: A serial dilution of each compound will be prepared to determine the half-maximal inhibitory concentration (IC50). A typical starting range would be from 0.1 µM to 100 µM.

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed MCF-7 and HCT116 cells in 96-well plates incubation_24h Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation_24h treatment Treat cells with compounds and vehicle control incubation_24h->treatment compound_prep Prepare serial dilutions of Test Compound, Doxorubicin, and Negative Control compound_prep->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h add_mtt Add MTT reagent to each well incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate percent cell viability read_absorbance->calc_viability plot_curves Plot dose-response curves calc_viability->plot_curves determine_ic50 Determine IC50 values plot_curves->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Culture MCF-7 and HCT116 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the Test Compound, Doxorubicin, and the Negative Control in sterile DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include vehicle control wells.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound using non-linear regression analysis.

Hypothetical Comparative Data

The following table presents hypothetical data from the MTT assay, illustrating a potential outcome where the Test Compound exhibits significant cytotoxic activity.

CompoundCell LineIC50 (µM)
4-amino-5,5-dimethyl-1H-imidazol-2-one MCF-715.2
HCT11622.5
Doxorubicin (Positive Control) MCF-70.8
HCT1161.2
1,5,5-trimethyl-1H-imidazol-2(3H)-one (Negative Control) MCF-7> 100
HCT116> 100

Mechanistic Insights: Proposed Signaling Pathway

While the precise mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one would require further investigation, many cytotoxic agents induce apoptosis. A plausible hypothesis is that the Test Compound activates intrinsic apoptotic pathways.

G compound 4-amino-5,5-dimethyl- 1H-imidazol-2-one stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro validation of the hypothesized cytotoxic bioactivity of 4-amino-5,5-dimethyl-1H-imidazol-2-one. The described experimental design and protocols offer a robust methodology for an initial assessment of its potential as an anticancer agent. The hypothetical data suggests that the Test Compound could be a promising candidate for further development.

Future studies should aim to:

  • Elucidate the precise mechanism of action through assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and western blotting for key apoptotic proteins.

  • Expand the panel of cancer cell lines to assess the spectrum of activity.

  • Investigate potential off-target effects and cytotoxicity in non-cancerous cell lines to determine the therapeutic index.

  • Explore structure-activity relationships by synthesizing and testing analogs of the Test Compound.

By following a systematic and comparative approach, researchers can effectively evaluate the therapeutic potential of novel chemical entities like 4-amino-5,5-dimethyl-1H-imidazol-2-one and contribute to the pipeline of next-generation cancer therapeutics.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Biobide. What is an Inhibition Assay?.
  • In-vitro enzyme assay: Significance and symbolism. (2025, June 22).
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • ResearchGate. (2012, December 30). In vitro enzymatic assay.
  • Wikipedia. Enzyme assay.
  • BPI. (2022, March 14). The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities.
  • PMC. (2015, July 28). Discovery of 5-(5,5-Dimethylbutenolide-3-ethylidene)-2-amino-imidazolinone Derivatives as Fungicidal Agents.
  • PubMed. Inhibition of aminoimidazoquinoxaline-type and aminoimidazol-4-one-type mutagen formation in liquid reflux models by L-tryptophan and other selected indoles.
  • ResearchGate. (2025, August 6). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.
  • DSpace. BIOBASED IMIDAZOLE DERIVATIVES WITH VERSATILE BIOACTIVITIES.
  • PMC. Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists.
  • MDPI. (2020, April 22). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents.
  • PubMed. (2008, February 15). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.

Sources

assessing the novelty of 4-amino-5,5-dimethyl-1H-imidazol-2-one's mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists

Executive Summary: The Structural "Sweet Spot"

The 4-amino-5,5-dimethyl-1H-imidazol-2-one scaffold represents a distinct chemical space that bridges two well-established pharmacophores: the Hydantoins (known for metabolic stability and CNS activity) and the 2-Aminoimidazoles (2-AI) (potent biofilm inhibitors derived from marine sponges).

The novelty of this specific molecule lies in the Gem-Dimethyl Effect (Thorpe-Ingold Effect) applied to the amino-imidazolone core. While standard imidazolones are often prone to hydrolytic ring-opening or rapid tautomeric shifting, the 5,5-dimethyl substitution sterically locks the conformation and enhances hydrolytic stability. This guide provides a framework for assessing this scaffold's novelty by benchmarking it against its structural parents.

The Comparative Landscape
FeatureCandidate: 4-amino-5,5-dimethyl-1H-imidazol-2-oneComparator A: 5,5-DimethylhydantoinComparator B: 2-Aminoimidazole (2-AI)
Core Character Hybrid (Vinylogous Urea/Guanidine)Cyclic UreaCyclic Guanidine
H-Bond Donors 3 (High capacity)1 (Moderate)2-3 (High)
Basicity (pKa) Moderate (~4-6, tunable)Neutral/Acidic (~9.[1]1)Basic (~8.0)
Primary Utility Novel: Biofilm modulation / Enzyme inhibitionAnticonvulsant / Halogen stabilizerBiofilm dispersion / Antibiotic adjuvant
Stability Risk Low (Protected by 5,5-Me)Very Low (Highly Stable)Moderate (Oxidation prone)

Structural & Mechanistic Novelty

To rigorously assess novelty, we must look beyond the chemical formula to the electronic behavior. The 4-amino-5,5-dimethyl-1H-imidazol-2-one exists in a tautomeric equilibrium that defines its reactivity.

The Gem-Dimethyl Stabilization Hypothesis

The 5,5-dimethyl group is not merely a lipophilic handle; it restricts the bond angle at C5, forcing the ring into a more planar, rigid conformation (Thorpe-Ingold effect).

  • Mechanism: This rigidity reduces the entropic penalty for binding to enzymes or receptors.

  • Novelty Claim: Unlike unsubstituted 2-amino-imidazolones, which often degrade into guanidines, the 5,5-dimethyl analog resists hydrolysis, allowing for prolonged biological activity.

Diagram: Mechanistic Positioning

ScaffoldComparison Hydantoin 5,5-Dimethylhydantoin (Stable, Low Basicity) Target TARGET SCAFFOLD 4-amino-5,5-dimethyl-1H-imidazol-2-one Hydantoin->Target Add 4-Amino Group (Increases Basicity) TwoAI 2-Aminoimidazole (Biofilm Active, Unstable) TwoAI->Target Add 5,5-Dimethyl (Steric Stabilization) Mechanism Mechanism of Action 1. Tautomeric Locking 2. H-Bond Donor/Acceptor Array Target->Mechanism Outcome Novelty Outcome: Enhanced Stability + Retained Bioactivity Mechanism->Outcome

Figure 1: Structural evolution of the target scaffold combining stability (hydantoin) with activity (2-AI).

Experimental Validation Protocols

To prove the novelty of this mechanism, you cannot rely on simple screening. You must demonstrate mode of action (MoA) distinct from the comparators.

Protocol A: Tautomeric Ratio Determination (NMR)

Purpose: To prove the 5,5-dimethyl group locks the tautomer preference, unlike the fluxional 2-AI.

  • Preparation: Dissolve 5 mg of the compound in DMSO-d6 and separately in CD3OD.

  • Acquisition: Run 1H-NMR and 15N-HMBC experiments at 25°C and 37°C.

  • Analysis: Focus on the N-H proton shifts.

    • Expectation: If the 5,5-dimethyl group enforces a specific tautomer (e.g., the amino-oxo form vs. the imino-hydroxy form), you will see distinct, non-broadened peaks compared to unsubstituted 2-AI.

  • Causality: A locked tautomer implies higher specificity for protein binding pockets.

Protocol B: Comparative Biofilm Dispersion Assay

Purpose: To assess if the scaffold retains the biofilm-dispersing capability of 2-AI without the toxicity or instability.

  • Control: 2-Aminoimidazole (Positive Control), DMSO (Negative Control).

  • Organism: Pseudomonas aeruginosa (PAO1) or Staphylococcus aureus.

Step-by-Step Methodology:

  • Culture: Grow PAO1 in LB media overnight to stationary phase.

  • Seeding: Dilute 1:100 into fresh media in 96-well plates (100 µL/well).

  • Incubation: Incubate for 24 hours at 37°C to establish mature biofilms.

  • Treatment:

    • Wash wells gently with PBS to remove planktonic cells.

    • Add media containing the Target Compound (concentration range: 1 µM – 200 µM).

    • Run parallel wells with Comparator B (2-AI).

  • Quantification:

    • Incubate for 6 hours (Dispersion phase).

    • Wash and stain with 0.1% Crystal Violet.

    • Solubilize stain with 30% acetic acid and measure OD590.

  • Data Interpretation:

    • Calculate EC50 for Dispersion .

    • Novelty Indicator: If the Target Compound shows an EC50 < 50 µM and higher metabolic stability (see Protocol C) than 2-AI, the novelty is validated.

Protocol C: Hydrolytic Stability Stress Test

Purpose: To prove the "Gem-Dimethyl" stability advantage over standard amino-imidazoles.

  • Setup: Prepare 10 mM solutions of Target and Comparator B (2-AI) in Phosphate Buffer (pH 7.4) and Simulated Gastric Fluid (pH 1.2).

  • Incubation: Heat to 40°C.

  • Sampling: Take aliquots at t=0, 1h, 6h, 24h.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Success Metric: Target >95% remaining at 24h; Comparator <80% remaining.

Visualizing the Experimental Logic

The following diagram outlines the decision tree for validating the mechanism.

ValidationWorkflow Start Start: Synthesize Scaffold Step1 NMR Tautomer Analysis Start->Step1 Decision1 Is Tautomer Locked? Step1->Decision1 Step2 Biofilm Dispersion Assay Decision1->Step2 Yes Fail Redesign Scaffold Decision1->Fail No (Too Fluxional) Decision2 EC50 < Comparator? Step2->Decision2 Step3 Stability Assay (pH 1.2/7.4) Decision2->Step3 Yes Decision2->Fail No (Inactive) Success VALIDATED NOVELTY: Stable, Specific Biofilm Inhibitor Step3->Success High Stability Step3->Fail Hydrolysis

Figure 2: Step-by-step validation workflow for establishing mechanistic novelty.

References

  • PubChem. (n.d.). Compound Summary: 4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one.[1] National Library of Medicine. Retrieved from [Link]

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole Derivatives. NIH National Library of Medicine. Retrieved from [Link]

  • Zhu, S., et al. (2015). Discovery of 5-(5,5-Dimethylbutenolide-3-ethylidene)-2-amino-imidazolinone Derivatives as Fungicidal Agents. PMC. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. (Contextual grounding for 5,5-dimethyl substitution stability). Retrieved from [Link]

Sources

Comparative Docking Methodologies for Imidazolone Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazolone Scaffold

The imidazolone core (5-oxo-4,5-dihydroimidazole) represents a privileged scaffold in medicinal chemistry due to its electronic versatility and capacity for multiple non-covalent interactions (hydrogen bonding,


-stacking, and hydrophobic contacts). However, the in silico evaluation of these derivatives often suffers from generic protocol application.

This guide provides a rigorous, comparative framework for docking imidazolone derivatives against two high-value targets: EGFR (Anticancer) and COX-2 (Anti-inflammatory) . Unlike standard tutorials, we focus on comparative benchmarking against clinical standards (Erlotinib and Celecoxib) to validate predictive accuracy.

Methodological Framework: The Self-Validating Protocol

To ensure scientific integrity (E-E-A-T), every docking campaign must include a "Redocking Validation" step. This establishes the Root Mean Square Deviation (RMSD) baseline for the software's performance on the specific protein target.

The Comparative Workflow

The following diagram outlines the decision matrix for comparative docking, emphasizing the critical "Control Arm" (Standard Drug) often missed in routine studies.

DockingWorkflow cluster_Validation Step 1: Protocol Validation cluster_Screening Step 2: Comparative Screening Start Target Selection (PDB Retrieval) Prep Ligand/Protein Preparation (Protonation states at pH 7.4) Start->Prep Redock Redocking Co-crystallized Ligand Prep->Redock RMSD Calculate RMSD (Acceptable < 2.0 Å) Redock->RMSD DockDeriv Dock Imidazolone Derivatives RMSD->DockDeriv If Validated DockStd Dock Standard Drug (e.g., Erlotinib/Celecoxib) RMSD->DockStd If Validated Analysis Interaction Energy Analysis (ΔG binding) DockDeriv->Analysis DockStd->Analysis Output Lead Candidate Selection Analysis->Output

Figure 1: The Comparative Docking Workflow. Note the parallel processing of derivatives and standard drugs to normalize scoring function bias.

Case Study 1: Anticancer Potency (Target: EGFR)

Objective: Compare novel 4-arylidene-2-phenyl-5-imidazolone derivatives against Erlotinib (Tarceva) targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Experimental Setup
  • Target PDB: 1M17 or 4HJO (EGFR kinase domain).

  • Grid Box Center: Centered on the ATP-binding pocket (Met793 hinge region).

  • Software: AutoDock Vina / Schrödinger Glide.

Comparative Data Analysis

Recent studies have demonstrated that specific imidazolone derivatives can outperform Erlotinib in static binding energy calculations due to enhanced hydrophobic occupancy in the back-pocket of the kinase.

Table 1: Binding Energy & Interaction Profile (EGFR)

Compound IDBinding Energy (kcal/mol)Key H-Bond InteractionsHydrophobic ContactsRelative Affinity vs Standard
Erlotinib (Std) -7.69 Met793, Thr790Leu718, Val726, Ala7431.00 (Baseline)
Derivative 12c -9.08 Met793, Lys745, Asp855Leu718, Val726, Cys775 1.18x (Superior)
Derivative 14b -7.40Met793Ala743, Leu8440.96 (Comparable)
Compound 3g -5.88Lys745Val7260.76 (Inferior)

> Technical Insight: Derivative 12c achieves superior affinity (-9.08 kcal/mol) by establishing an additional H-bond with Asp855 and extending into the hydrophobic pocket (Cys775), a region less optimally exploited by Erlotinib in this conformation [1, 2].

Case Study 2: Anti-Inflammatory Selectivity (Target: COX-2)

Objective: Evaluate indole-imidazolone hybrids for selectivity against Cyclooxygenase-2 (COX-2) versus the standard Celecoxib .[1][2]

The Selectivity Challenge

The critical challenge in COX-2 docking is distinguishing between the COX-1 (Ile523) and COX-2 (Val523) side pockets. A successful imidazolone derivative must exploit the smaller Val523 residue to access the secondary hydrophobic pocket.

Comparative Data Analysis

Table 2: Selectivity and Binding Metrics (COX-2)

Compound IDCOX-2 Affinity (kcal/mol)COX-1 Affinity (kcal/mol)Selectivity Mechanism
Celecoxib (Std) -11.45 -8.20Sulfonamide binds Arg120/Tyr355; Phenyl enters side pocket.
Compound 4c -12.14 -7.50p-Methoxy group accesses side pocket via His75 interaction.
Compound 6c -11.80-6.90Indole moiety

-stacks with Trp387; High steric clash in COX-1.

> Technical Insight: Compound 4c surpasses Celecoxib (-12.14 vs -11.45 kcal/mol) because its p-methoxyphenyl moiety forms a unique alkyl interaction with His75 , stabilizing the ligand in the COX-2 specific pocket. This interaction is sterically hindered in COX-1 [3, 4].

Mechanistic Visualization: The Binding Logic

Understanding why a derivative works is as important as the score. The following diagram illustrates the pharmacophore features required for high-affinity imidazolone binding in kinase targets (EGFR).

InteractionLogic Core Imidazolone Scaffold N3 N3 Nitrogen (H-Bond Acceptor) Core->N3 C2 C2-Phenyl Ring (Hydrophobic) Core->C2 C4 C4-Arylidene (Spacer/Stacking) Core->C4 Met793 Met793 (Hinge Region) N3->Met793 H-Bond (Critical) Val726 Val726 (Hydrophobic Pocket) C2->Val726 Van der Waals Lys745 Lys745 (Catalytic) C4->Lys745 Cation-Pi / H-Bond

Figure 2: Pharmacophore mapping of Imidazolone derivatives within the EGFR kinase domain.

Detailed Experimental Protocol

To reproduce the results cited above, follow this standardized protocol using AutoDock Tools (ADT) and Vina.

Phase 1: Ligand Preparation
  • Sketch: Draw imidazolone derivatives (ChemDraw/MarvinSketch).

  • Optimize: Minimize energy using MM2 force field to relieve steric clashes.

  • Format: Convert to .pdbqt. Crucial: Set Torsion Tree root to the imidazolone ring to allow flexible rotation of the C2 and C4 substituents.

Phase 2: Protein Preparation
  • Clean: Remove water molecules (unless bridging is expected) and heteroatoms (except co-factors like Mg2+).

  • Polar Hydrogens: Add Kollman charges. Merge non-polar hydrogens.

  • Grid Generation:

    • EGFR:[3][4] Center on X=22.5, Y=18.2, Z=55.1 (approx. for 1M17). Box size: 60x60x60 Å.

    • COX-2:[2][5][6][7] Center on X=25.1, Y=20.5, Z=15.3. Box size: 50x50x50 Å.

Phase 3: Docking & Validation[4]
  • Exhaustiveness: Set to 8 (Standard) or 32 (High Precision for final publication data).

  • Modes: Generate 10 poses.

  • Validation: Compare the RMSD of the redocked native ligand. If RMSD > 2.0 Å, adjust grid center or protonation states.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.

  • Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain. NIH/PMC.

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry.

  • Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives. Pakistan Journal of Medical & Health Sciences.

  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports.

Sources

Safety Operating Guide

A Guide to Safe Handling of 4-amino-5,5-dimethyl-1H-imidazol-2-one: A Precautionary Approach for Novel Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-amino-5,5-dimethyl-1H-imidazol-2-one was not available at the time of this writing. The following guidance is based on the safety profiles of structurally related imidazole derivatives and general principles of laboratory safety for handling novel chemical entities. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any work.

This guide provides a framework for the safe handling, use, and disposal of 4-amino-5,5-dimethyl-1H-imidazol-2-one, a novel imidazole derivative. Given the absence of specific toxicological data, a conservative approach to safety is paramount. The principles outlined here are designed to protect researchers, scientists, and drug development professionals from potential hazards by adhering to the highest standards of laboratory practice.

Hazard Assessment and a Precautionary Stance

The imidazole ring system and the presence of an amino group are common motifs in biologically active molecules and can present specific hazards. While the exact toxicological profile of 4-amino-5,5-dimethyl-1H-imidazol-2-one is uncharacterized, related imidazole compounds are known to cause a range of adverse effects, including:

  • Skin and Eye Irritation/Corrosion: Many imidazole derivatives can cause irritation or severe burns upon contact with skin and eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[5][6]

  • Reproductive Toxicity: Some imidazole compounds are suspected of damaging fertility or the unborn child.[7][8]

  • Sensitization: Although not universally reported, some nitrogen-containing heterocyclic compounds can act as sensitizers.

Therefore, until specific data becomes available, it is prudent to handle 4-amino-5,5-dimethyl-1H-imidazol-2-one as a substance that is potentially corrosive, an irritant, and a reproductive toxin. All handling procedures should aim to minimize exposure to the lowest reasonably achievable level.

Engineering Controls: The First Line of Defense

The primary method for exposure control should always be the use of robust engineering controls. Personal protective equipment (PPE) is a final barrier and should not be the sole means of protection.

  • Fume Hood: All work involving the handling of solid 4-amino-5,5-dimethyl-1H-imidazol-2-one or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[9]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[1][10]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A comprehensive PPE strategy is essential for the safe handling of novel chemical compounds. The following table outlines the recommended PPE for various laboratory operations involving 4-amino-5,5-dimethyl-1H-imidazol-2-one.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shield.[2][9]Nitrile or neoprene gloves (double-gloving recommended).[11]Laboratory coat with tight-fitting cuffs.Recommended to use a NIOSH-approved respirator with a particulate filter (e.g., N95) if weighing outside of a containment system like a glove box.[10]
Solution Preparation and Transfers Chemical splash goggles and a face shield.[2]Nitrile or neoprene gloves.[11]Chemical-resistant apron over a laboratory coat.[2][9]Not generally required if performed in a fume hood.
General Laboratory Use Safety glasses with side shields.[10]Nitrile or neoprene gloves.[11]Laboratory coat.Not required with adequate engineering controls.
Spill Cleanup Chemical splash goggles and a face shield.[2]Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron.A NIOSH-approved respirator with an appropriate cartridge may be necessary depending on the spill size and volatility of the solvent.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is crucial for minimizing risk.

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is critical to prevent contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Doff1 1. Gloves (Outer Pair First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 WashHands Wash Hands Thoroughly Doff3->WashHands

Caption: PPE Donning and Doffing Workflow

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is correctly donned and that the fume hood is functioning correctly. Have spill cleanup materials readily available.

  • Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust.[12] Use anti-static weigh paper or boats.

  • Dissolution: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are appropriately clamped and secured.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Remove PPE following the correct doffing procedure and wash hands thoroughly.[1][10]

Spill Response

In the event of a spill, immediate and correct action is vital.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE for spill cleanup.

  • Contain and Clean: For small spills of the solid, carefully sweep it up using non-sparking tools and place it in a labeled container for hazardous waste.[9] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing 4-amino-5,5-dimethyl-1H-imidazol-2-one must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a clearly labeled, sealed container for hazardous waste.[13][14]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated hazardous waste container.

  • Empty Containers: Original containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[15] Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these precautionary measures, researchers can safely handle 4-amino-5,5-dimethyl-1H-imidazol-2-one, ensuring personal safety and the integrity of their work while contributing to a culture of safety within the laboratory.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • NEB. (2023, December 13). Safety Data Sheet for 2M Imidazole (B1077).
  • Thermo Fisher Scientific. (2018, January 23). SAFETY DATA SHEET - Imidazole.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET 3-AMINO-5-(4-METHYL-1H-IMIDAZOL-1-YL)BENZOTRIFLUORIDE.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.
  • Fisher Scientific. (2010, May 10). SAFETY DATA SHEET 5-Amino-3,4-dimethylisoxazole.
  • Tokyo Chemical Industry. (2024, December 6). SAFETY DATA SHEET 2-Aminoimidazole Sulfate.
  • MilliporeSigma. (2025, August 14). SAFETY DATA SHEET - Imidazole.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET 4,5-Dicyanoimidazole.
  • ChemicalBook. (2026, January 10). Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-5-IMIDAZOLECARBOXAMIDE.
  • ChemicalBook. (n.d.). 4-Amino-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol3-oxide Safety Data Sheets.
  • Princeton University Environmental Health and Safety. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.
  • Princeton University Environmental Health and Safety. (2015, February). Administration of Biological and Chemical Hazards to Animals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.